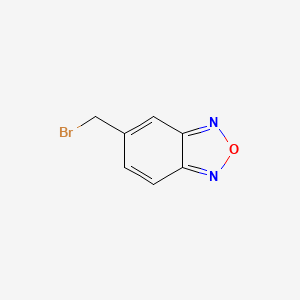

5-(Bromomethyl)-2,1,3-benzoxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJFLTNYWUEROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370812 | |

| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-31-3 | |

| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(Bromomethyl)-2,1,3-benzoxadiazole from 4-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(bromomethyl)-2,1,3-benzoxadiazole, a key intermediate in the development of fluorescent probes and pharmacologically active compounds, starting from 4-methyl-2-nitroaniline.

Introduction

This compound is a versatile bifunctional molecule featuring a highly fluorescent benzoxadiazole (benzofurazan) core and a reactive bromomethyl group. The benzoxadiazole moiety imparts favorable photophysical properties, including environmental sensitivity, making it a valuable fluorophore in the design of molecular probes. The bromomethyl group serves as a convenient handle for covalent attachment to various nucleophiles, such as thiols and amines, enabling the labeling of biomolecules like proteins and peptides for visualization and tracking in biological systems. Its derivatives are also explored in medicinal chemistry for their potential therapeutic activities.

This document outlines a robust two-step synthetic pathway commencing with the commercially available 4-methyl-2-nitroaniline. The synthesis involves the initial formation of the 2,1,3-benzoxadiazole ring system, followed by the selective bromination of the methyl group.

Synthetic Pathway Overview

The synthesis of this compound from 4-methyl-2-nitroaniline is typically achieved in two sequential steps:

Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole This step involves the reductive cyclization of 4-methyl-2-nitroaniline to form the benzoxadiazole ring. A common method proceeds through a two-stage process: the formation of 5-methyl-2,1,3-benzoxadiazole N-oxide, followed by its deoxygenation.

Step 2: Bromination of 5-Methyl-2,1,3-benzoxadiazole The intermediate, 5-methyl-2,1,3-benzoxadiazole, is then subjected to a free-radical bromination, typically a Wohl-Ziegler reaction, to selectively introduce a bromine atom onto the methyl group, yielding the final product.

Unveiling the Solvent-Dependent Photophysical Behavior of 5-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent probe with significant potential in biochemical and analytical applications. The benzoxadiazole scaffold is a valuable component in the design of functional molecules due to its unique electronic and photophysical properties.[1] Derivatives of benzoxadiazole often exhibit strong fluorescence with large Stokes shifts, a desirable characteristic for bioimaging applications as it minimizes self-quenching and reduces background interference.[1] This document details the influence of solvent environments on its spectral characteristics and provides comprehensive experimental protocols for characterization. Given the limited availability of a complete public dataset for this compound, we will present data for a closely related analogue, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), to illustrate the expected solvatochromic behavior.

Core Photophysical Properties: A Solvatochromic Investigation

The fluorescence properties of benzoxadiazole derivatives are highly sensitive to the surrounding solvent polarity. This phenomenon, known as solvatochromism, can provide valuable insights into the electronic structure of the molecule and its interactions with the local environment.

Data Presentation: Photophysical Properties of a Benzoxadiazole Analogue in Various Solvents

The following table summarizes the key photophysical parameters for 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) in a range of solvents with varying polarities. These values provide a representative example of the solvatochromic shifts expected for this compound.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Water | 80.1 | 389 | 513 | 6487 |

| Methanol | 32.7 | 385 | 495 | 6115 |

| Ethanol | 24.6 | 386 | 492 | 5882 |

| Acetone | 20.7 | 389 | 491 | 5495 |

| Acetonitrile | 37.5 | 389 | 493 | 5581 |

| N,N-Dimethylformamide (DMF) | 36.7 | 393 | 493 | 5291 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 397 | 502 | 5459 |

Data extracted from a study on 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and is intended to be illustrative for the target compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of photophysical properties. The following sections outline the standard experimental protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) of the fluorophore in different solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in each solvent of interest at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions in the corresponding solvent to obtain concentrations ranging from 1 to 10 µM.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the sample solutions from 200 to 700 nm.

-

Identify the wavelength of maximum absorbance (λ_abs). The absorbance at this wavelength should ideally be between 0.1 and 1.0 to ensure linearity.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence intensity of the fluorophore in different solvents.

Methodology:

-

Sample Preparation: Use the same dilute solutions prepared for the absorption measurements (absorbance at λ_abs < 0.1 to minimize inner filter effects).

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the determined λ_abs for each solvent.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., 400 - 800 nm).

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology: The comparative method (Williams et al.) is commonly employed.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For benzoxadiazoles, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or Fluorescein in 0.1 M NaOH (Φ_f = 0.95) are common choices.

-

Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of events.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Mandatory Visualizations

Experimental Workflow

References

5-(Bromomethyl)-2,1,3-benzoxadiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent labeling reagent with applications in biochemical and analytical research. This document details its chemical properties, and while specific experimental protocols for its synthesis and use are not widely published, this guide provides generalized procedures based on similar compounds.

Core Chemical Properties

This compound, also known as 5-bromomethylbenzofurazan, is a heterocyclic compound featuring a benzoxadiazole core with a reactive bromomethyl group. This functional group makes it a valuable tool for covalent labeling of biomolecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32863-31-3 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O | [1][2] |

| Molecular Weight | 213.03 g/mol | [1][2] |

| Melting Point | 77 °C | |

| Boiling Point (Predicted) | 283.5 ± 32.0 °C | |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C |

Synthesis

Experimental Protocols: Fluorescent Labeling

The primary application of this compound is as a fluorescent labeling reagent. Its electrophilic bromomethyl group reacts with nucleophilic residues on biomolecules, such as the primary amines of lysine residues and the thiol groups of cysteine residues, forming a stable covalent bond. This property allows for the fluorescent tagging of proteins, peptides, and nucleic acids for visualization and analysis in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[3]

While a specific protocol for this reagent is not available, the following generalized procedure for labeling proteins with a similar amine-reactive fluorescent dye can be adapted.

General Protocol for Protein Labeling:

-

Protein Preparation: Dissolve the purified protein in a suitable buffer with a slightly alkaline pH (e.g., 50 mM sodium borate buffer, pH 8.0-9.5) to ensure the target amine groups are deprotonated and thus more nucleophilic.

-

Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add the stock solution of the fluorescent reagent to the protein solution in a controlled manner, typically with a molar excess of the dye to the protein. The optimal molar ratio should be determined empirically for each specific protein and application.

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature. Reaction times can range from minutes to hours.

-

Purification: Remove the unreacted fluorescent dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its specific excitation maximum.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with cellular signaling pathways. The primary use of this compound is as a tool for fluorescently tagging and visualizing other molecules of interest.

However, the broader class of benzoxadiazole derivatives has been investigated for various biological activities, suggesting potential for this scaffold in drug discovery. Some derivatives have been shown to:

-

Inhibit enzymes: Certain 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often involved in drug resistance in cancer cells. This inhibition can lead to the dissociation of the JNK-GSTP1-1 complex, triggering apoptosis.

-

Modulate signaling pathways: While not directly demonstrated for this compound, other heterocyclic compounds are known to perturb key cellular signaling pathways implicated in cancer, such as the NF-κB, MAPK, Wnt, and Akt pathways.

Further research is required to determine if this compound itself possesses any intrinsic biological activity or if it can be used as a probe to specifically investigate particular signaling events.

Logical Workflow for Fluorescent Labeling Experiment

The following diagram illustrates a typical workflow for a fluorescent labeling experiment using a reagent like this compound.

References

In-Depth Technical Guide: Spectral Characteristics of 5-(Bromomethyl)-2,1,3-benzoxadiazole Excitation and Emission

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2,1,3-benzoxadiazole is a valuable fluorogenic reagent widely employed in biomedical research and drug development for the fluorescent labeling of biomolecules. Its utility stems from the reactivity of the bromomethyl group towards nucleophiles, particularly thiols and amines, leading to the formation of a stable, fluorescent adduct. This guide provides a comprehensive overview of the spectral characteristics of this compound upon conjugation, with a focus on its excitation and emission properties. Detailed experimental protocols for labeling and spectroscopic analysis are provided, alongside visualizations of the reaction mechanism and experimental workflows to facilitate a deeper understanding of its application.

Introduction

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is the core of a class of environmentally sensitive fluorophores. This compound is a derivative that acts as a fluorogenic probe, meaning it is weakly fluorescent until it reacts with a target molecule. The bromomethyl group serves as a reactive handle for covalent modification of nucleophilic residues in proteins, peptides, and other biomolecules, such as the thiol group of cysteine or the amine groups of lysine and N-terminal residues.[1][2] This covalent attachment results in a significant enhancement of fluorescence, providing a robust method for detection and quantification.[2] Understanding the spectral properties of the resulting conjugate is crucial for its effective use in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2]

Reaction Mechanism and Spectral Properties

This compound reacts with thiols, such as the side chain of cysteine, via a nucleophilic substitution reaction to form a stable thioether bond.[1] This reaction is the basis for its use as a thiol-reactive fluorescent probe.

Caption: Reaction of this compound with a thiol.

Upon reaction, the electronic properties of the benzoxadiazole ring are altered, leading to a significant increase in the fluorescence quantum yield. The resulting thioether adduct exhibits distinct excitation and emission spectra. While specific data for the 5-(bromomethyl) derivative is sparse, data from structurally similar 4-substituted-7-nitro-2,1,3-benzoxadiazole (NBD) adducts provide a reliable approximation.

Quantitative Spectral Data

The following table summarizes the key photophysical properties of the cysteine adduct of a 5-(halomethyl)-2,1,3-benzoxadiazole analog. These values are representative and can be used as a guide for experimental design.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~380 - 470 nm | The exact maximum can be solvent-dependent. |

| Emission Maximum (λem) | ~520 - 550 nm | Exhibits a large Stokes shift.[1] |

| Molar Extinction Coefficient (ε) | Not widely reported | Expected to be in the range of other NBD derivatives. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Significantly increases upon conjugation. |

| Fluorescence Lifetime (τ) | ~5 - 10 ns | Dependent on the local environment of the fluorophore.[3] |

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol outlines a general procedure for the fluorescent labeling of a protein containing accessible cysteine residues.

Caption: Workflow for fluorescently labeling a protein.

Materials:

-

Protein of interest with at least one free cysteine residue.

-

This compound.

-

Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or buffer exchange chromatography.

-

Fluorophore Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring the protein solution, add the fluorophore stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.

-

Purification: Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the benzoxadiazole adduct (approximately 470 nm).

Measurement of Excitation and Emission Spectra

Instrumentation:

-

A calibrated spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorescently labeled protein in a suitable buffer (e.g., PBS) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 530 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).

-

The resulting spectrum will show the relative efficiency of different excitation wavelengths.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum from the excitation spectrum (e.g., 470 nm).

-

Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile of the labeled protein.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard.

Materials:

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

Procedure:

-

Prepare a series of dilutions of both the sample and the standard of known concentrations.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is in the linear range (typically < 0.1).

-

Measure the fluorescence emission spectrum of each solution on the spectrofluorometer, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Signaling Pathways and Applications

The primary application of this compound is as a fluorescent labeling reagent for the detection and quantification of biomolecules containing thiol or amine groups.

References

Stability and Storage of 5-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorescent labeling reagent, 5-(Bromomethyl)-2,1,3-benzoxadiazole. Due to the reactive nature of its bromomethyl group, proper handling and storage are critical to ensure its integrity and performance in experimental applications. This document outlines the known stability profile, potential degradation pathways, and general protocols for its use.

Core Stability and Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The primary recommended storage condition is at -20°C in a dry, sealed container to minimize hydrolysis and other potential degradation reactions.[1] For related compounds, general advice includes storage in a cool, dry, and well-ventilated area with the container tightly closed.[2]

Key Handling and Storage Parameters:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of chemical degradation. |

| Atmosphere | Dry, Sealed Container | Prevents hydrolysis from atmospheric moisture.[1] |

| Light Exposure | Protect from Light | Benzoxadiazole derivatives can be photosensitive, and UV light may cause homolytic cleavage of the C-Br bond.[3] |

| Incompatible Materials | Avoid Bases and Reducing Agents | The compound is susceptible to reaction with bases and reducing agents.[4] |

Chemical Stability and Degradation Pathways

The stability of this compound is significantly influenced by its chemical environment. The presence of the reactive bromomethyl group and the benzoxadiazole ring system dictates its susceptibility to various degradation pathways.

Summary of Environmental Stability:

| Environment | Stability | Likely Degradation Products |

| Acidic (Aqueous) | Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole, products of ring opening.[3] |

| Neutral (Aqueous) | Low to Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole.[3] |

| Basic (Aqueous) | Low | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole and other products.[3] |

| Protic Solvents | Varies | Solvolysis products, e.g., 5-(Hydroxymethyl)-2,1,3-benzoxadiazole in the presence of water.[3] |

| UV Light | Low | Benzylic radical leading to various secondary reaction products.[3] |

The primary degradation pathways are hydrolysis of the bromomethyl group and potential cleavage of the benzoxadiazole ring under harsh acidic conditions.

Experimental Protocols

While specific stability-indicating assay protocols for this compound are not detailed in the literature, a general approach using High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

General Protocol for Stability Assessment by HPLC:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile or DMSO).

-

Forced Degradation Studies:

-

Hydrolytic: Incubate aliquots of the stock solution with aqueous solutions at different pH values (e.g., pH 2, 7, and 10) and temperatures (e.g., 4°C, 25°C, 40°C).

-

Photolytic: Expose a solution of the compound to a controlled UV light source.

-

-

Time-Point Analysis: At various time points, withdraw samples, quench any reaction if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength.

-

Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

General Protocol for Fluorescent Labeling of Proteins:

This compound is a reactive probe used for fluorescently labeling biomolecules containing nucleophilic groups such as amines (e.g., lysine residues) and thiols (e.g., cysteine residues).

-

Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer. The pH of the buffer should be considered based on the target nucleophile (e.g., pH 7.5-8.5 for labeling amines).

-

Prepare Reagent Stock Solution: Dissolve this compound in an anhydrous polar aprotic solvent like DMSO or DMF immediately before use.

-

Labeling Reaction: Add a molar excess of the reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction mixture at room temperature or 4°C, protected from light, for a sufficient time (e.g., 1-4 hours).

-

Purification: Remove the unreacted probe from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the benzoxadiazole fluorophore at its absorption maximum.

Safety Precautions

This compound is classified as a corrosive material.[4] It is essential to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.[2][4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

References

An In-depth Technical Guide to the Reaction of 5-(Bromomethyl)-2,1,3-benzoxadiazole with Thiols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical reaction between 5-(bromomethyl)-2,1,3-benzoxadiazole and thiols. This reaction is of significant interest in the fields of biochemistry, cell biology, and drug development due to its utility in the fluorescent labeling and detection of thiol-containing molecules such as peptides, proteins, and the antioxidant glutathione. The core of this reaction is a nucleophilic substitution, resulting in the formation of a stable thioether bond. This document details the underlying reaction mechanism, provides generalized experimental protocols, and discusses the spectroscopic properties of the resulting adducts. While specific quantitative kinetic and yield data for the reaction of this compound with various thiols are not extensively available in the public domain, this guide consolidates the known principles and methodologies from related compounds to provide a robust framework for researchers.

Core Reaction Mechanism

The reaction between this compound and a thiol (R-SH) is classified as a bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:

-

Thiolate Anion Formation: The reactivity of a thiol is highly dependent on the concentration of its conjugate base, the thiolate anion (R-S⁻). The formation of the thiolate is favored under slightly basic conditions, as the equilibrium shifts towards deprotonation of the thiol group. The pKa of the thiol group in cysteine is approximately 8.5. Therefore, maintaining a pH between 7.5 and 8.5 is crucial for enhancing the nucleophilicity of the thiol.

-

Nucleophilic Attack: The electron-rich thiolate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of the this compound. The electron-withdrawing nature of the benzoxadiazole ring system further enhances the electrophilicity of the benzylic carbon.

-

Transition State and Product Formation: The reaction proceeds through a trigonal bipyramidal transition state where the thiolate is forming a new bond to the carbon, and the bromide ion is simultaneously breaking its bond. The bromide ion is a good leaving group, facilitating the forward reaction. The final product is a stable S-substituted thioether, S-(2,1,3-benzoxadiazol-5-ylmethyl)-thiol, which is fluorescent.

Quantitative Data Summary

For context, the following table provides a general overview of the expected outcomes based on the reactivity of similar thiol-reactive probes.

| Thiol Substrate | Expected Reactivity | Potential Yield | Key Considerations |

| Cysteine | High | > 90% | pH-dependent; potential for side reactions at other nucleophilic sites if not controlled. |

| Glutathione | High | > 90% | A key intracellular antioxidant, often used as a model thiol. |

| N-acetylcysteine | High | > 90% | Commonly used as a thiol source in experimental settings. |

| Protein Cysteines | Variable | Dependent on accessibility | Steric hindrance and the local microenvironment of the cysteine residue can significantly impact reactivity. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of this compound with thiols. These protocols are based on established procedures for similar thiol-reactive fluorescent probes.

General Protocol for Labeling a Purified Thiol-Containing Peptide

This protocol describes the steps for conjugating this compound to a peptide containing a cysteine residue.

Materials:

-

This compound

-

Thiol-containing peptide (e.g., with a single cysteine residue)

-

Reaction Buffer: 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of the peptide: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the labeling reagent: Dissolve this compound in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.

-

Initiate the labeling reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubate the reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the conjugate: Separate the labeled peptide from unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.1% TFA in water).

-

Analyze the product: Confirm the successful conjugation and assess the purity of the labeled peptide using reverse-phase HPLC and mass spectrometry.

Characterization of Thiol Adducts

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Detection: UV-Vis detector at the absorbance maximum of the benzoxadiazole chromophore (approximately 340-350 nm) and a fluorescence detector.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the thiol adduct. The expected mass will be the sum of the molecular weight of the thiol-containing molecule and the molecular weight of the 2,1,3-benzoxadiazol-5-ylmethyl group, minus the mass of a hydrogen atom.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the adduct. Key signals to identify include the methylene protons of the newly formed thioether linkage and the aromatic protons of the benzoxadiazole ring.

Visualization of Logical Relationships

Conclusion

The reaction of this compound with thiols provides a reliable method for the fluorescent labeling of a wide range of biologically important molecules. The underlying SN2 mechanism is well-understood, and the resulting thioether bond offers high stability. While specific quantitative data for this particular reagent are sparse in the literature, the principles outlined in this guide, derived from similar thiol-reactive probes, offer a solid foundation for the successful design and execution of experiments. Researchers are encouraged to optimize reaction conditions, such as pH and reagent stoichiometry, for their specific thiol of interest to achieve maximal yields and specificity. The analytical techniques described herein will be essential for the characterization and validation of the resulting fluorescently labeled products.

References

An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of 5-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and other potential degradation pathways of 5-(bromomethyl)-2,1,3-benzoxadiazole, a versatile fluorescent labeling reagent. Understanding the stability of this compound is critical for its effective use in various scientific applications, including bioimaging and as a building block in medicinal chemistry. This document outlines the primary degradation mechanisms, offers detailed experimental protocols for stability testing, and presents data in a structured format for ease of comparison.

Core Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in aqueous environments is the hydrolysis of the bromomethyl group. This reaction is a nucleophilic substitution where water acts as the nucleophile, displacing the bromide ion to form 5-(hydroxymethyl)-2,1,3-benzoxadiazole. The reactivity of the bromomethyl group is analogous to that of benzylic bromides, which are known to be susceptible to solvolysis.

The rate of this hydrolysis is significantly influenced by pH. Under neutral to basic conditions, the reaction is expected to proceed readily. In acidic conditions, the hydrolysis of the bromomethyl group still occurs, but a competing degradation pathway involving the benzoxadiazole ring itself may become more prominent.

Key Degradation Products:

-

5-(hydroxymethyl)-2,1,3-benzoxadiazole: The primary product of hydrolysis.

-

Products of benzoxadiazole ring opening: More likely to form under strong acidic conditions.

The following diagram illustrates the primary hydrolysis pathway.

Quantitative Data Summary

| Condition | Expected Stability | Primary Degradation Product(s) | Hypothetical Half-life (t½) at 25°C |

| pH 2 (0.01 M HCl) | Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole, Ring-opened products | 12 - 24 hours |

| pH 7 (Phosphate Buffer) | Low to Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole | 4 - 8 hours |

| pH 10 (Carbonate Buffer) | Low | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole | < 1 hour |

| Aqueous Methanol (50/50) | Moderate | 5-(Hydroxymethyl)-2,1,3-benzoxadiazole, 5-(Methoxymethyl)-2,1,3-benzoxadiazole | 8 - 16 hours |

Other Potential Degradation Pathways

Besides hydrolysis, other environmental factors can contribute to the degradation of this compound. These include photodegradation and reaction with other nucleophiles present in a system.

Photodegradation

Benzoxadiazole derivatives are known to be photosensitive. Upon exposure to light, particularly UV radiation, the carbon-bromine bond in the bromomethyl group may undergo homolytic cleavage to generate a benzylic radical. This highly reactive intermediate can then participate in a variety of secondary reactions, such as dimerization, oxidation, or reaction with solvent molecules, leading to a complex mixture of degradation products.

Experimental Protocols

To quantitatively assess the stability of this compound, a series of forced degradation studies should be performed. The following protocols provide a framework for these investigations.

Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Phosphate buffer (pH 7.0)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Class A volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate one sample at room temperature (25°C) and another at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate at room temperature (25°C).

-

Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Incubate at room temperature (25°C).

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze samples at appropriate time intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 60°C.

-

Analyze samples at various time points by dissolving in acetonitrile and diluting for HPLC analysis.

-

The following diagram outlines the experimental workflow for the forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV/DAD at the λmax of this compound |

LC-MS/MS Method for Degradant Identification

Objective: To identify the chemical structures of the degradation products.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (for initial identification) and Product Ion Scan (for structural elucidation) |

| Collision Energy | Ramped to obtain fragmentation spectra |

Conclusion

The primary degradation pathway for this compound is hydrolysis of the bromomethyl group, which is accelerated under basic conditions. Acidic conditions may promote both hydrolysis and degradation of the benzoxadiazole ring. Photodegradation is also a potential concern. The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing stability-indicating analytical methods. A thorough understanding of these degradation pathways is essential for ensuring the accurate and reliable application of this important chemical probe in research and development.

5-(Bromomethyl)-2,1,3-benzoxadiazole: A Comprehensive Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 5-(bromomethyl)benzofurazan, is a versatile fluorogenic reagent that has garnered significant attention in the fields of biochemistry, analytical chemistry, and medicinal chemistry. Its utility stems from the reactive bromomethyl group, which allows for covalent labeling of various biomolecules, and the inherent fluorescence of the 2,1,3-benzoxadiazole (benzofurazan) core. This technical guide provides an in-depth review of the applications of this compound, with a focus on its use as a fluorescent probe, supported by experimental protocols and quantitative data.

Core Applications

The primary application of this compound lies in its ability to act as a derivatizing agent for fluorescently tagging molecules of interest. The electrophilic carbon of the bromomethyl group readily reacts with nucleophiles, particularly thiols and amines, forming stable thioether or amine linkages. This property makes it an invaluable tool for the sensitive detection and quantification of biomolecules such as peptides, proteins, and amino acids.

Fluorescent Labeling of Thiols and Amines

The reaction of this compound with thiol-containing compounds, such as the amino acid cysteine, and amine-containing compounds, like the side chain of lysine, results in the formation of highly fluorescent adducts. This derivatization is widely employed in analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection to achieve low detection limits for these analytes.[1][2]

Quantitative Data

The photophysical properties of 2,1,3-benzoxadiazole derivatives are crucial for their application as fluorescent probes. While specific data for direct conjugates of this compound with amino acids are not extensively reported in a consolidated format, studies on related benzofurazan derivatives provide valuable insights into their expected fluorescent characteristics.

| Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| 2,1,3-Benzoxadiazole-π-conjugated systems | ~419 | ~494-498 | ~75-79 | ~0.5 | [1][3] |

| Thiol adducts of benzofurazan reagents (general) | ~385-388 | ~515 | ~127-130 | Not specified | [2][4] |

| Amine adducts of benzofurazan reagents (general) | Not specified | Not specified | Not specified | Not specified |

Note: The data presented is for structurally related compounds and should be considered as an estimation for the conjugates of this compound. Experimental determination of these parameters for specific conjugates is highly recommended.

Experimental Protocols

General Protocol for Derivatization of Peptides for HPLC Analysis

This protocol is a generalized procedure based on the derivatization of peptides with similar bromomethyl-containing fluorescent reagents and should be optimized for specific applications.[4]

Materials:

-

Peptide of interest

-

This compound

-

Reaction Buffer: 0.1 M Borate buffer, pH 9.0

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

-

Reagent Solution Preparation: Prepare a 10 mM stock solution of this compound in ACN. This solution should be prepared fresh.

-

Derivatization Reaction:

-

To 100 µL of the peptide solution, add a 10-fold molar excess of the this compound stock solution.

-

Vortex the mixture gently and incubate at 60°C for 30 minutes in the dark.

-

-

Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

-

HPLC Analysis:

-

Inject an appropriate volume of the reaction mixture onto the C18 column.

-

Use a suitable gradient of ACN and water (both containing 0.1% TFA) to separate the labeled peptide.

-

Set the fluorescence detector to the optimal excitation and emission wavelengths for the benzoxadiazole adduct (e.g., λex ~ 385 nm, λem ~ 515 nm, to be determined experimentally).

-

Monitor the elution profile and quantify the labeled peptide based on the peak area.

-

Logical Workflow for Fluorescent Labeling and Analysis

The following diagram illustrates the general workflow for the application of this compound in fluorescent labeling and subsequent analysis.

Synthesis of the 2,1,3-Benzoxadiazole Core

The synthesis of the 2,1,3-benzoxadiazole scaffold is a key step in the preparation of this compound. A common method involves the cyclization of 2-nitroaniline.

A typical synthesis involves the reaction of 2-nitroaniline with sodium hypochlorite to form 2,1,3-benzoxadiazole-1-oxide, which is then reduced, for example with triphenylphosphine, to yield the 2,1,3-benzoxadiazole core.[3] The bromomethyl group is subsequently introduced, often via radical bromination of the corresponding methyl-substituted benzoxadiazole.

Conclusion and Future Perspectives

This compound is a valuable tool for researchers in various scientific disciplines. Its ability to fluorescently label biomolecules with high sensitivity makes it particularly useful for analytical applications. While this guide provides a comprehensive overview, further research is needed to fully characterize the photophysical properties of its specific conjugates with various amino acids and other biomolecules. The development of new benzoxadiazole derivatives with enhanced quantum yields, larger Stokes shifts, and tailored reactivity will undoubtedly expand the scope of their applications in areas such as high-throughput screening, cellular imaging, and diagnostics.

References

An In-depth Technical Guide to the Safe Handling of 5-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(Bromomethyl)-2,1,3-benzoxadiazole, a fluorescent labeling reagent utilized in biochemical and analytical applications. The following sections detail the known hazards, proper handling procedures, personal protective equipment, and emergency measures associated with this compound.

Hazard Identification and Classification

Summary of Hazards:

| Hazard Statement | Classification |

| Causes severe skin burns and eye damage.[1] | Skin Corrosion/Irritation, Category 1 |

| May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 |

| Harmful if swallowed. | Acute Toxicity, Oral (Assumed based on structural alerts) |

| Harmful if inhaled. | Acute Toxicity, Inhalation (Assumed based on structural alerts) |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 32863-31-3[1][2][3][4] |

| Molecular Formula | C₇H₅BrN₂O[2][3] |

| Molecular Weight | 213.03 g/mol [2][3][5] |

| Appearance | Solid |

| Storage Temperature | -20°C, dry, sealed[5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep in a cool place, with a recommended storage temperature of -20°C.[5]

-

Store locked up.[1]

-

Keep away from incompatible materials such as bases and reducing agents.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is required.[1]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[1] |

Accidental Release and Disposal

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Experimental Protocols: Fluorescent Labeling of Proteins

This compound is primarily used as a fluorescent labeling reagent for biomolecules such as proteins and peptides.[5] The bromomethyl group reacts with nucleophilic residues on the protein, primarily the thiol group of cysteine residues, to form a stable thioether bond.

Materials:

-

This compound

-

Protein of interest with accessible cysteine residues

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.

-

Dye Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Quench the reaction by adding a 100-fold molar excess of a quenching reagent like DTT or β-mercaptoethanol to react with any unreacted dye.

-

Purification: Remove the excess, unreacted dye from the labeled protein using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye and using their respective extinction coefficients.

Below is a diagram illustrating the general workflow for protein labeling.

Caption: General Workflow for Protein Labeling.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that describes the direct involvement of this compound in modulating specific cellular signaling pathways. Its primary role is as a fluorescent probe for the detection and visualization of biomolecules. The logical relationship of its application is depicted in the workflow diagram above. The reaction mechanism involves the nucleophilic attack of a protein's thiol group on the electrophilic bromomethyl group of the benzoxadiazole derivative.

Below is a diagram illustrating the chemical reaction for labeling a cysteine residue.

Caption: Labeling reaction with a cysteine residue.

References

- 1. This compound | 32863-31-3 | Benchchem [benchchem.com]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. 5-(Bromomethyl)-2,1,3-benzothiadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 5-(Bromomethyl)-2,1,3-benzothiadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 5-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2,1,3-benzoxadiazole is a fluorescent labeling reagent designed for the covalent modification of proteins and other biomolecules. This reagent is particularly useful for introducing a fluorescent tag into proteins, enabling their detection and characterization in various biological assays. The core of this molecule is the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold, a fluorophore known for its sensitivity to the local environment. This property makes it a valuable tool for studying protein conformation, binding events, and dynamics.[1][2] The bromomethyl group acts as a reactive handle, readily forming stable thioether or amine linkages with nucleophilic residues on the protein surface, primarily targeting cysteine and lysine residues.

This document provides a detailed protocol for the labeling of proteins with this compound, including reagent preparation, reaction conditions, purification of the labeled protein, and characterization.

Physicochemical and Fluorescent Properties

The 2,1,3-benzoxadiazole (NBD) moiety is a small, environmentally sensitive fluorophore.[1][2] Its fluorescence quantum yield is typically low in aqueous solutions but increases significantly in more hydrophobic environments, such as the interior of a protein or when bound to a target.[2] This property can be exploited to generate "turn-on" fluorescent signals upon protein binding or conformational changes.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference/Note |

| Molecular Weight | 213.03 g/mol | |

| Formula | C₇H₅BrN₂O | |

| Excitation Maximum (λex) | ~465 - 490 nm | Based on data for NBD-cysteine adducts.[3] |

| Emission Maximum (λem) | ~530 - 560 nm | Highly dependent on the local environment.[1][2] |

| Reactive Group | Bromomethyl | Alkylating agent |

| Target Residues | Cysteine (thiol), Lysine (amine) | Primary targets are nucleophilic side chains. |

| Storage | -20°C, protected from light and moisture |

Experimental Protocols

This section details the step-by-step procedure for labeling proteins with this compound. The protocol is optimized for targeting cysteine residues, which often allows for more site-specific labeling due to their lower abundance compared to lysine residues.

Materials and Reagents

-

Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-7.5)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)

-

Storage buffer for the labeled protein

Protocol 1: Labeling of Cysteine Residues

1. Protein Preparation and Reduction of Disulfide Bonds:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols for labeling, add a reducing agent. TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the labeling reagent. Use a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

If DTT is used, it must be removed after reduction and before the addition of the labeling reagent, for example, by using a desalting column.

2. Preparation of the Labeling Reagent Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.

3. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.

4. Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial labeling reagent concentration.

-

Incubate for 15-30 minutes at room temperature.

5. Purification of the Labeled Protein:

-

Remove the unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (gel filtration) or dialysis.

-

For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein, which will elute first.

-

For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against the storage buffer with several buffer changes.

Characterization of the Labeled Protein

1. Determination of Protein Concentration:

-

The concentration of the labeled protein can be determined by measuring the absorbance at 280 nm. However, the contribution of the attached fluorophore to the absorbance at 280 nm should be taken into account for accurate measurements.

2. Calculation of the Degree of Labeling (DOL):

The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at its maximum absorbance wavelength (A_max, approximately 470 nm for NBD adducts) and at 280 nm (A_280).

-

The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the fluorophore at its A_max.

-

CF is a correction factor (A_280 of the free dye / A_max of the free dye).

-

Table 2: Recommended Reaction Parameters (Starting Points)

| Parameter | Recommended Value | Notes |

| pH | 7.0 - 7.5 | For optimal reaction with cysteine residues and to minimize reaction with amines. |

| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for overnight reactions or for sensitive proteins. |

| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) | Optimal time should be determined empirically. |

| Molar Excess of Dye | 10 - 20 fold | Titration is recommended to find the optimal ratio for the specific protein. |

| Protein Concentration | 1 - 10 mg/mL |

Visualizations

Experimental Workflow

Caption: Workflow for labeling proteins with this compound.

Chemical Reaction Signaling Pathway

Caption: Reaction of this compound with a cysteine residue.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Cysteine in Cell Lysates using 5-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in various physiological and pathological processes, including protein structure, enzymatic catalysis, and cellular redox homeostasis.[1] Dysregulation of cysteine levels has been implicated in numerous diseases, making its accurate quantification in biological samples, such as cell lysates, crucial for research and drug development.[2] 5-(Bromomethyl)-2,1,3-benzoxadiazole is a fluorogenic probe that can be utilized for the sensitive and selective quantification of cysteine. This reagent reacts with the thiol group of cysteine, resulting in a fluorescent product that can be measured to determine cysteine concentrations. This document provides detailed application notes and protocols for the use of this compound in quantifying cysteine in cell lysates.

Principle of the Assay

The quantification of cysteine using this compound is based on a nucleophilic substitution reaction. The thiol group (-SH) of cysteine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the non-fluorescent this compound molecule. This reaction results in the formation of a stable, fluorescent thioether conjugate. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of cysteine in the sample, allowing for quantitative analysis. A related compound, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), operates on a similar principle of nucleophilic substitution for thiol detection.[3][4]

Reaction Mechanism

The proposed reaction mechanism involves the nucleophilic attack of the cysteine thiolate anion on the bromomethyl group of this compound, leading to the displacement of the bromide ion and the formation of a fluorescent S-substituted benzoxadiazole derivative.

References

- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols with 5-(Bromomethyl)-2,1,3-benzoxadiazole for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight (LMW) thiols, such as glutathione, cysteine, and homocysteine, are crucial molecules involved in numerous physiological and pathological processes, including redox homeostasis, detoxification, and cellular signaling. Their accurate quantification in biological matrices is therefore of significant interest in biomedical research and drug development. This document provides a detailed protocol for the derivatization of LMW thiols with 5-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a fluorogenic reagent, enabling their sensitive detection by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

The derivatization reaction is based on the nucleophilic substitution of the bromine atom in BBD by the thiol group, forming a stable, highly fluorescent thioether adduct. This pre-column derivatization enhances the sensitivity and selectivity of the analysis, allowing for the quantification of LMW thiols at low concentrations in complex biological samples.

Chemical Derivatization Pathway

The derivatization of a low molecular weight thiol (R-SH) with this compound (BBD) proceeds via a nucleophilic substitution reaction. The thiol, in its thiolate form (R-S⁻), acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the BBD molecule. This results in the formation of a stable, fluorescent thioether derivative and the displacement of a bromide ion. The reaction is typically carried out under basic conditions to facilitate the formation of the more reactive thiolate anion.

Caption: Chemical derivatization of a low molecular weight thiol with BBD.

Experimental Protocols

Materials and Reagents

-

Low Molecular Weight Thiol Standards: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), N-acetylcysteine (NAC).

-

Derivatizing Reagent: this compound (BBD).

-

Buffer: Borate buffer (50 mM, pH 9.5).

-

Reducing Agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Solution: Hydrochloric acid (HCl, 1 M).

-

HPLC Grade Solvents: Acetonitrile, Methanol, Water.

-

Mobile Phase Additives: Formic acid or trifluoroacetic acid (TFA).

-

Sample Preparation Reagents: Trichloroacetic acid (TCA) or metaphosphoric acid (MPA) for protein precipitation.

Preparation of Solutions

-

Thiol Standard Stock Solutions (1 mM): Dissolve an appropriate amount of each thiol standard in 0.1 M HCl to prevent oxidation. Store at -20°C. Prepare fresh working standards by diluting the stock solutions in water.

-

BBD Derivatizing Solution (10 mM): Dissolve an appropriate amount of BBD in acetonitrile. This solution should be prepared fresh and protected from light.

-

Borate Buffer (50 mM, pH 9.5): Prepare a 50 mM solution of sodium borate and adjust the pH to 9.5 with NaOH or HCl.

-

TCEP Solution (10 mg/mL, if needed): Dissolve TCEP in water. Prepare fresh.

Sample Preparation (from Biological Matrices)

-

Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer on ice.

-

Protein Precipitation: Add an equal volume of cold 10% (w/v) TCA or MPA to the homogenate.

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the LMW thiols.

Derivatization Protocol

-

Sample Aliquot: In a microcentrifuge tube, add 50 µL of the prepared standard or sample supernatant.

-

pH Adjustment: Add 50 µL of 50 mM borate buffer (pH 9.5).

-

(Optional) Reduction of Disulfides: If total thiol content is to be measured, add 5 µL of TCEP solution and incubate for 10 minutes at room temperature.

-

Derivatization Reaction: Add 100 µL of the 10 mM BBD solution.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

-

Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Injection: Transfer the supernatant to an HPLC vial for analysis.

HPLC-Fluorescence Detection Conditions

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 10-30% B

-

5-15 min: 30-70% B

-

15-17 min: 70-10% B

-

17-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

-

Excitation Wavelength (λex): ~380 nm (typical for benzoxadiazole adducts)

-

Emission Wavelength (λem): ~515 nm (typical for benzoxadiazole adducts)

-

Note: Optimal wavelengths should be determined experimentally for BBD-thiol adducts.

-

Experimental Workflow

References

Application Notes and Protocols for 5-(Bromomethyl)-2,1,3-benzoxadiazole as a Fluorescent Probe in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2,1,3-benzoxadiazole is a valuable fluorescent labeling reagent for a wide range of applications in microscopy and biochemical analysis.[1] Its utility lies in the reactive bromomethyl group, which allows for covalent attachment to nucleophilic functional groups such as thiols (e.g., in cysteine residues of proteins) and amines.[1][2] The 2,1,3-benzoxadiazole (also known as benzofurazan) core is an intrinsically fluorescent moiety, and its derivatives are known for their sensitivity to the local environment, making them useful for probing molecular interactions and localization within cellular compartments.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe in microscopy.

Chemical and Physical Properties

This compound is a solid with a melting point of 77°C.[2] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).

| Property | Value | Reference |

| CAS Number | 32863-31-3 | [4] |

| Molecular Formula | C₇H₅BrN₂O | [4] |

| Molecular Weight | 213.03 g/mol | [4][5] |

| Storage | Store at -20°C, protected from light and moisture. | [1] |

Photophysical Properties

While specific photophysical data for the parent this compound is not extensively documented in readily available literature, the properties of the benzoxadiazole core and its derivatives are well-characterized. Benzoxadiazole derivatives often exhibit fluorescence with large Stokes shifts, which is advantageous in bioimaging as it minimizes self-quenching and reduces background interference.[3] The fluorescence of NBD (7-nitro-2,1,3-benzoxadiazole), a related compound, is highly sensitive to the polarity of its environment.[3] It is important to experimentally determine the optimal excitation and emission wavelengths for the specific conjugate in the experimental buffer system.

| Parameter | Estimated Value/Characteristic | Note |

| Excitation Maximum (λex) | ~430 nm | This is an estimate based on related benzofurazan derivatives.[6] The exact value will depend on the conjugation partner and the local environment. |

| Emission Maximum (λem) | ~520 nm | This is an estimate based on related benzofurazan derivatives.[6] The exact value will depend on the conjugation partner and the local environment. |

| Quantum Yield (Φ) | Variable | The quantum yield of benzoxadiazole derivatives is highly dependent on the solvent and the molecule to which it is conjugated. |

| Molar Extinction Coefficient (ε) | Variable | The molar extinction coefficient will vary depending on the final conjugated molecule. |

Applications in Microscopy

The primary application of this compound in microscopy is the fluorescent labeling of biomolecules to study their localization, trafficking, and interactions within cells.[1]

-

Protein Labeling: The probe readily reacts with cysteine residues, allowing for the specific labeling of proteins. This is useful for tracking protein dynamics, such as movement within cellular compartments or changes in conformation.

-